

In-Depth Technical Guide to Sulfo-Cy7 Amine: Chemical Structure and Synthesis

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Compound of Interest

Compound Name: **Sulfo-Cy7 amine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed plausible synthetic route for **Sulfo-Cy7 amine**, a near-infrared (NIR) fluorescent dye. The information presented herein is curated for researchers and professionals in the fields of biotechnology and drug development who utilize fluorescent labeling technologies.

Chemical Structure and Properties of Sulfo-Cy7 Amine

Sulfo-Cy7 amine is a water-soluble heptamethine cyanine dye characterized by its fluorescence emission in the near-infrared spectrum. The core structure consists of two sulfonated indolenine rings linked by a seven-carbon polymethine chain. The sulfonate groups impart hydrophilicity, making it suitable for biological applications in aqueous environments. The terminal primary amine group allows for covalent conjugation to various biomolecules.

The chemical formula for **Sulfo-Cy7 amine** is C43H58N4O7S2, and its CAS number is 2236573-39-8[1][2]. The IUPAC name is 1-((6-ammoniohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-((E)-2-((E)-3-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate[2].

Table 1: Physicochemical and Spectroscopic Properties of **Sulfo-Cy7 Amine**

Property	Value	Reference
Molecular Formula	C43H58N4O7S2	[1][2]
Molecular Weight	807.08 g/mol	[2]
CAS Number	2236573-39-8	[1][2]
Appearance	Dark green powder	[3]
Solubility	Good in DMF and DMSO; poorly soluble in water	[1][3]
Maximum Absorption (λ_{max})	750 nm	[3]
Maximum Emission (λ_{em})	773 nm	[3]
Molar Extinction Coefficient	240,600 M ⁻¹ cm ⁻¹	[3]
Purity	>95% (typically analyzed by ¹ H NMR and HPLC-MS)	[3]

Synthesis of Sulfo-Cy7 Amine: A Plausible Modular Approach

A specific, detailed experimental protocol for the synthesis of **Sulfo-Cy7 amine** is not readily available in a single published source. However, based on established principles of cyanine dye synthesis, a plausible and robust modular synthetic route can be constructed. This approach involves the synthesis of key intermediates, followed by their assembly and final deprotection. The modular nature of this synthesis allows for the introduction of the amine functionality late in the process, which helps to prevent the degradation of this reactive group during the formation of the cyanine core.

The overall synthetic strategy can be divided into three main stages:

- Synthesis of the sulfonated indolenine precursors.
- Condensation to form the protected Sulfo-Cy7 core.
- Deprotection to yield the final **Sulfo-Cy7 amine**.

Stage 1: Synthesis of Sulfonated Indolenine Precursors

The synthesis of the sulfonated indolenine precursors is a critical first step. This is typically achieved through a Fischer indole synthesis followed by N-alkylation to introduce the necessary functional groups.

2.1.1. Synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

This intermediate provides the foundational sulfonated indolenine ring.

- Reaction: 4-Hydrazinobenzenesulfonic acid is condensed with 3-methyl-2-butanone in the presence of a suitable acid catalyst, such as acetic acid.
- Protocol:
 - A mixture of 4-hydrazinobenzenesulfonic acid and an excess of 3-methyl-2-butanone is refluxed in glacial acetic acid for several hours.
 - The reaction mixture is cooled, and the precipitated product is collected by filtration.
 - The crude product is then treated with a potassium salt, such as potassium hydroxide, in a methanolic solution to yield the potassium salt of the sulfonated indolenine, which is often more stable and easier to handle.

2.1.2. N-Alkylation of the Sulfonated Indolenine

Two different N-alkylated sulfonated indolenine precursors are required for the final condensation step. One will be a simple N-alkyl derivative, while the other will contain a protected amine linker.

- Precursor 1: N-ethyl-2,3,3-trimethyl-3H-indolium-5-sulfonate
 - Reaction: Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is alkylated with an ethylating agent, such as ethyl iodide.
 - Protocol: The sulfonated indolenine potassium salt is heated with an excess of ethyl iodide in a suitable solvent like acetonitrile. The product precipitates upon cooling and can be purified by recrystallization.

- Precursor 2: N-((6-tert-butoxycarbonyl)amino)hexyl-2,3,3-trimethyl-3H-indolium-5-sulfonate
 - Reaction: The sulfonated indolenine potassium salt is alkylated with a linker containing a protected amine group. A common choice is a halo-alkyl derivative with a tert-butyloxycarbonyl (Boc)-protected amine.
 - Protocol:
 - Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is reacted with a commercially available linker such as N-(6-bromohexyl)carbamic acid tert-butyl ester in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.
 - The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Upon completion, the product is isolated by precipitation with a non-polar solvent and purified by column chromatography.

Stage 2: Condensation to Form the Protected Sulfo-Cy7 Core

The heptamethine bridge of the Sulfo-Cy7 dye is formed by the condensation of the two different indolenine precursors with a suitable seven-carbon fragment.

- Reaction: The N-ethyl sulfonated indolenine and the N-Boc-protected aminohexyl sulfonated indolenine are reacted with a heptamethine bridge-forming reagent, such as glutacondialdehyde dianil hydrochloride, in the presence of a base and a dehydrating agent.
- Protocol:
 - The two indolenine precursors and glutacondialdehyde dianil hydrochloride are dissolved in a mixture of pyridine and acetic anhydride.
 - The reaction mixture is heated, typically to reflux, for several hours while being protected from light.

- The solvent is removed under reduced pressure, and the crude protected Sulfo-Cy7 dye is precipitated by the addition of a non-polar solvent.
- Purification is achieved through column chromatography, often using a silica gel stationary phase and a gradient of methanol in dichloromethane as the eluent.

Stage 3: Deprotection to Yield Sulfo-Cy7 Amine

The final step is the removal of the Boc protecting group to expose the primary amine.

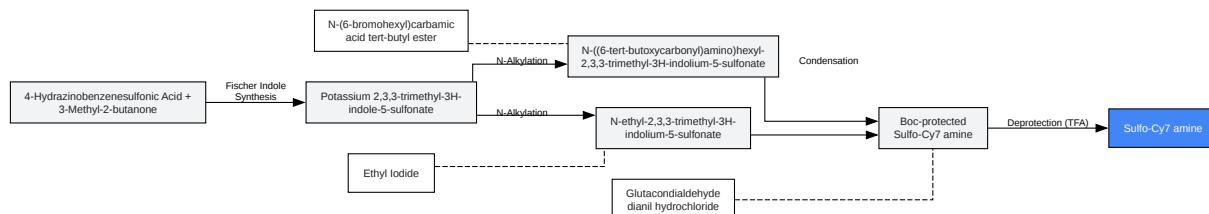
- Reaction: The Boc-protected Sulfo-Cy7 dye is treated with a strong acid, such as trifluoroacetic acid (TFA).
- Protocol:
 - The purified Boc-protected dye is dissolved in a suitable solvent like dichloromethane.
 - An excess of trifluoroacetic acid is added, and the mixture is stirred at room temperature.
 - The deprotection is typically complete within a few hours and can be monitored by HPLC.
 - The final product, **Sulfo-Cy7 amine**, is isolated by precipitation with diethyl ether and can be further purified by preparative HPLC to achieve high purity.

Table 2: Summary of a Plausible Synthetic Protocol for **Sulfo-Cy7 Amine**

Step	Reactants	Reagents/Solvents	Typical Conditions	Product
1.1	4-Hydrazinobenzenesulfonic acid, 3-methyl-2-butanone	Acetic acid, KOH/Methanol	Reflux, then room temp.	Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
1.2a	Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, Ethyl iodide	Acetonitrile	Reflux	N-ethyl-2,3,3-trimethyl-3H-indolium-5-sulfonate
1.2b	Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, N-(6-bromohexyl)carbamic acid tert-butyl ester	DMF	80-100 °C	N-((6-tert-butoxycarbonyl)amino)hexyl-2,3,3-trimethyl-3H-indolium-5-sulfonate
2	N-ethyl- and N-Boc-aminohexyl sulfonated indolenines, Glutacondialdehyde de dianil hydrochloride	Pyridine, Acetic anhydride	Reflux	Boc-protected Sulfo-Cy7 amine
3	Boc-protected Sulfo-Cy7 amine	Trifluoroacetic acid, Dichloromethane	Room temperature	Sulfo-Cy7 amine

Visualization of the Synthetic Workflow

The following diagram illustrates the plausible synthetic workflow for **Sulfo-Cy7 amine**.



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